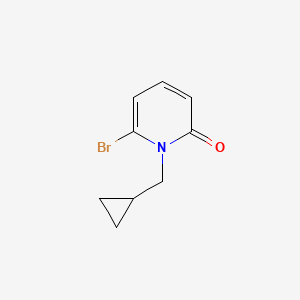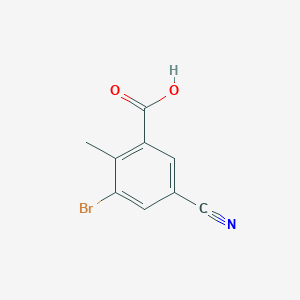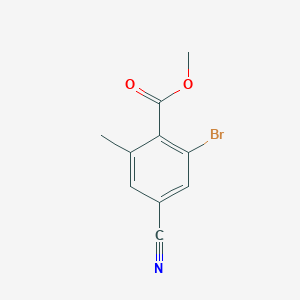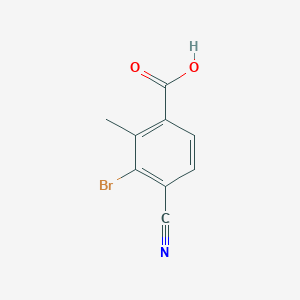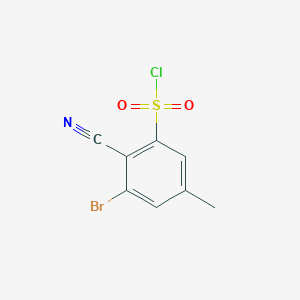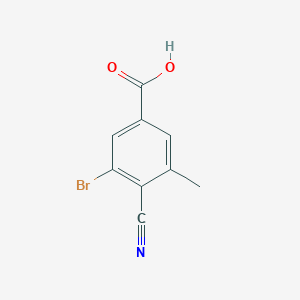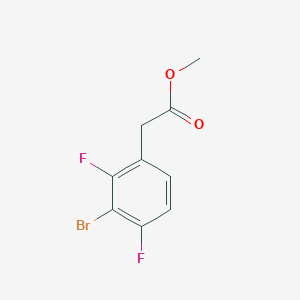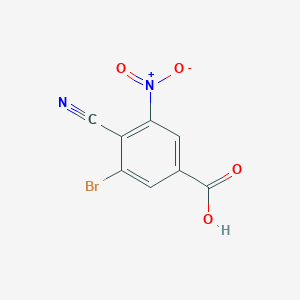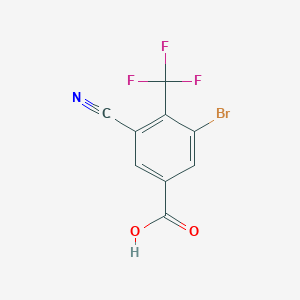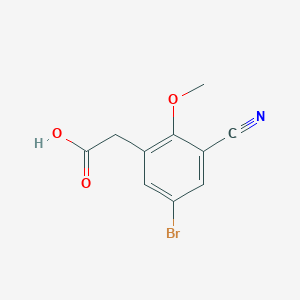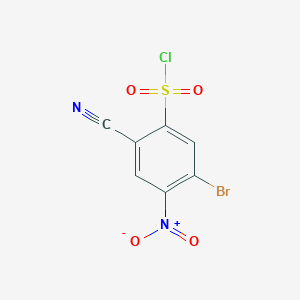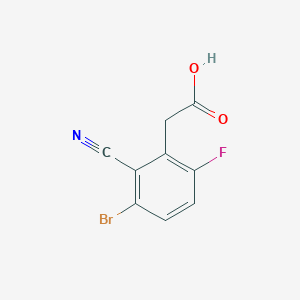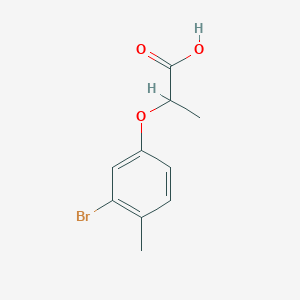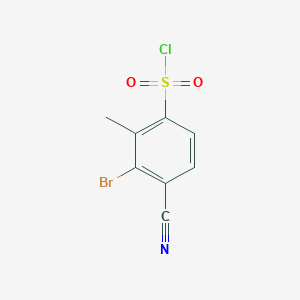![molecular formula C14H12N2O2 B1415686 ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate CAS No. 1105196-14-2](/img/structure/B1415686.png)
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (EPQC) is an organic compound with a unique structure that has been used in a variety of scientific research applications. It is a derivative of the pyrroloquinoline family and has a wide range of potential applications due to its unique properties. EPQC has been used in the synthesis of various compounds, as a catalyst in chemical reactions, and for its potential as a therapeutic agent. Additionally, EPQC has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Application 1: Cancer Therapy
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The derivatives were synthesized and their inhibitory activity was tested in vitro. The compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Immunomodulation
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent immunomodulators targeting JAK3, which plays crucial roles in modulating a number of inflammatory and immune mediators .
- Methods of Application : The derivatives were synthesized and their JAK3 inhibitory activity was tested. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application 3: Antileishmanial Efficacy
- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results or Outcomes : The study was focused on evaluating the antileishmanial efficacy of these derivatives against VL .
Application 4: Kinase Inhibition
- Summary of Application : 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
- Methods of Application : The derivatives were synthesized and their kinase inhibitory activity was tested .
- Results or Outcomes : The study found that 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Application 5: Antiviral Activities
- Summary of Application : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The derivatives were synthesized and their antiviral activity was tested .
- Results or Outcomes : The study found that pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application 6: Antileishmanial Efficacy
- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy and were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results or Outcomes : The study was focused on evaluating the antileishmanial efficacy of these derivatives against VL .
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFBDMUJHTBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



